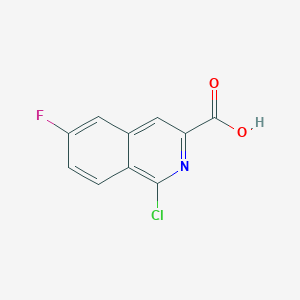
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity .
Industrial production methods may vary, but they generally involve similar steps on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .
Chemical Reactions Analysis
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinoline derivatives or reduction to yield different isoquinoline compounds.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
- 1-Chloroisoquinoline-3-carboxylic acid
- 6-Fluoroisoquinoline-3-carboxylic acid
- 1-Chloro-6-methylisoquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their chemical properties and reactivity.
Biological Activity
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid (CAS No. 1599376-28-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1599376-28-9 |
| Molecular Formula | C10H7ClFNO2 |
| Molecular Weight | 215.62 g/mol |
| Purity | >95% |
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Inhibiting this enzyme can disrupt the lifecycle of Plasmodium falciparum, the causative agent of malaria .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the isoquinoline structure significantly influence biological activity:
- Chloro vs. Fluoro Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve membrane permeability, thereby increasing efficacy against target organisms.
- Carboxylic Acid Group : This functional group is critical for maintaining solubility and enhancing interaction with biological targets.
Antimalarial Activity
A study evaluating the antimalarial properties of this compound demonstrated its effectiveness as a DHODH inhibitor. The compound exhibited an IC50 value below 0.03 μM against P. falciparum DHODH, indicating potent inhibitory activity . In vivo studies showed that pre-treatment with this compound could prevent malaria infection in animal models.
Antimicrobial Activity
In research assessing antimicrobial properties, this compound was tested against various bacterial strains using the disc diffusion method. Results indicated significant inhibition zones against MRSA and other Gram-positive bacteria, with MIC values ranging from 6.25 to 25 μg/mL, suggesting strong antibacterial potential .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Activity Level | Mechanism of Action |
|---|---|---|
| 1-Chloroisoquinoline | Moderate | General antibacterial activity |
| 6-Fluoroisoquinoline | Low | Limited antimicrobial efficacy |
| 1-Chloro-6-fluorobenzothiazole | High | Inhibition of specific bacterial enzymes |
Properties
Molecular Formula |
C10H5ClFNO2 |
|---|---|
Molecular Weight |
225.60 g/mol |
IUPAC Name |
1-chloro-6-fluoroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-7-2-1-6(12)3-5(7)4-8(13-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
LPRVXCMQTRIQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















